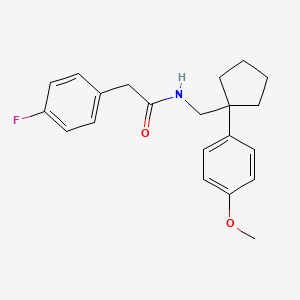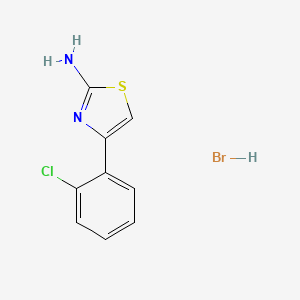
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorophenyl)-1,3-thiazol-2-amine hydrobromide, also known as CPTH or CPTH2, is a chemical compound used in scientific research. It has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide inhibits HDAC activity by binding to the active site of the enzyme. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide exerts its anti-inflammatory and neuroprotective effects is not fully understood, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been found to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been shown to inhibit the activity of other enzymes, including carbonic anhydrase and metalloproteinases. 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
One advantage of using 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in lab experiments is its specificity for HDACs. This allows researchers to investigate the role of HDACs in various biological processes. However, one limitation of using 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide is its potential toxicity. Studies have shown that 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide can be toxic to certain cell types at high concentrations.
未来方向
There are a number of future directions for research on 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in animal models of disease. Finally, the potential therapeutic applications of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide in the treatment of cancer and other diseases should be further explored.
合成方法
The synthesis of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ammonium acetate and acetic anhydride to form the thiazole ring. The final step involves the addition of hydrobromic acid to produce the hydrobromide salt of 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide.
科学研究应用
4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-(2-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has also been found to have anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S.BrH/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHISHKYRHWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)thiazol-2-amine hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

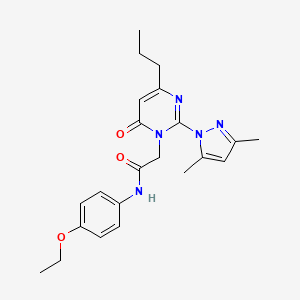
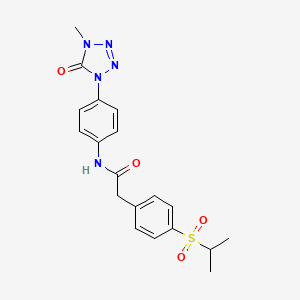

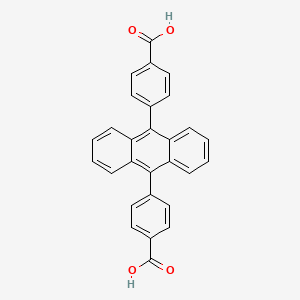

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)
![1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2520845.png)
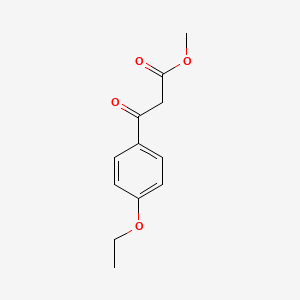
![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)
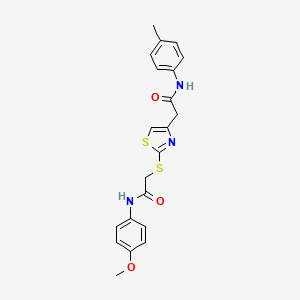
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B2520851.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)
